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Abstract
This technical guide provides a comprehensive overview of 4-(2-propenyl)piperidine, a

saturated heterocyclic compound of interest in medicinal chemistry and organic synthesis. This

document details its molecular characteristics, outlines plausible synthetic methodologies,

predicts its spectroscopic data, and discusses its potential applications, particularly in the realm

of drug discovery. The piperidine scaffold is a prevalent motif in a vast array of

pharmaceuticals, and the introduction of a reactive allyl group at the 4-position offers a versatile

handle for further chemical modifications.[1][2] This guide aims to serve as a foundational

resource for researchers and professionals engaged in the design and synthesis of novel

piperidine-based compounds.

Core Molecular Attributes
4-(2-propenyl)piperidine, also known as 4-allylpiperidine, is a derivative of piperidine with a 2-

propenyl (allyl) group attached to the fourth carbon atom of the heterocyclic ring.

Molecular Formula and Weight
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The fundamental properties of 4-(2-propenyl)piperidine are summarized in the table below. The

molecular formula is deduced from the structures of piperidine (C₅H₁₁N) and an allyl group

(C₃H₅), with the substitution at the 4-position of the piperidine ring.

Property Value

Molecular Formula C₈H₁₅N

Molecular Weight 125.22 g/mol

IUPAC Name 4-(prop-2-en-1-yl)piperidine

Canonical SMILES C=CCC1CCNCC1

InChI Key FHNFLGAZJPIOAI-UHFFFAOYSA-N

Synthesis and Methodologies
While a specific, detailed experimental protocol for the synthesis of 4-(2-propenyl)piperidine is

not readily available in the searched literature, its synthesis can be logically approached from

commercially available starting materials, primarily N-protected 4-piperidone. The choice of the

nitrogen protecting group (e.g., Boc, Cbz, or Benzyl) is crucial for directing the reactivity and

ensuring compatibility with subsequent reaction conditions.

Proposed Synthetic Workflow from N-Boc-4-piperidone
A common and effective strategy for introducing an allyl group at the 4-position of a piperidine

ring involves a Wittig reaction or a Grignard reaction with an N-protected 4-piperidone, followed

by deprotection.[2][3]
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Wittig Reaction Pathway

Grignard Reaction Pathway

N-Boc-4-piperidone

N-Boc-4-allylidenepiperidineWittig Reaction [10]

N-Boc-4-allyl-4-hydroxypiperidine

Grignard Reaction [22]

Allyltriphenylphosphonium bromide

Allylmagnesium bromide

Reduction (e.g., H₂, Pd/C)

Dehydration & Reduction

Deprotection (e.g., TFA, HCl) 4-(2-propenyl)piperidine

Click to download full resolution via product page

Caption: Proposed synthetic pathways to 4-(2-propenyl)piperidine.

Experimental Protocol: Wittig Reaction Approach
This protocol is a generalized procedure based on established Wittig reactions.[4][5]

Step 1: Preparation of the Ylide

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add allyltriphenylphosphonium bromide.

Dissolve the phosphonium salt in anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to

generate the ylide. The formation of a colored solution (often orange or red) indicates ylide

generation.

Step 2: Reaction with N-Boc-4-piperidone
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In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF.

Slowly add the solution of N-Boc-4-piperidone to the ylide solution at 0 °C.

Allow the reaction to warm to room temperature and stir for several hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Step 3: Formation of N-Boc-4-allylidenepiperidine and Subsequent Reduction

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to obtain the crude N-Boc-4-allylidenepiperidine.

Purify the crude product by flash column chromatography.

The resulting exocyclic double bond can be reduced to the endocyclic double bond or fully

saturated to the allyl group via catalytic hydrogenation (e.g., H₂, Pd/C).

Step 4: Deprotection

Dissolve the N-Boc-4-allylpiperidine in a suitable solvent such as dichloromethane (DCM) or

dioxane.

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

Remove the solvent and excess acid under reduced pressure.

Neutralize the resulting salt with a base (e.g., saturated aqueous sodium bicarbonate) and

extract the free base into an organic solvent to yield 4-(2-propenyl)piperidine.

Spectroscopic Characterization (Predicted)
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While experimental spectra for 4-(2-propenyl)piperidine are not available in the searched

literature, the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data can be predicted

based on the analysis of similar piperidine derivatives.[6][7][8]

Predicted ¹H NMR Spectrum (in CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.8 m 1H -CH=CH₂

~5.0 m 2H -CH=CH₂

~3.0 m 2H
Piperidine H2, H6

(axial)

~2.6 m 2H
Piperidine H2, H6

(equatorial)

~2.0 m 2H -CH₂-CH=CH₂

~1.7 m 2H
Piperidine H3, H5

(axial)

~1.6 s (br) 1H NH

~1.3 m 1H Piperidine H4

~1.2 m 2H
Piperidine H3, H5

(equatorial)

Predicted ¹³C NMR Spectrum (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~137 -CH=CH₂

~116 -CH=CH₂

~46 Piperidine C2, C6

~42 -CH₂-CH=CH₂

~35 Piperidine C4

~32 Piperidine C3, C5

Mass Spectrometry
In electrospray ionization (ESI) mass spectrometry, 4-(2-propenyl)piperidine is expected to

show a prominent protonated molecular ion [M+H]⁺.

Ion Predicted m/z

[M]⁺˙ 125.12

[M+H]⁺ 126.13

Fragmentation in the mass spectrometer would likely involve the loss of the allyl group or

fragmentation of the piperidine ring.[8]

Reactivity and Potential Applications
The chemical reactivity of 4-(2-propenyl)piperidine is dictated by two key functional groups: the

secondary amine of the piperidine ring and the terminal double bond of the allyl group. This

dual functionality makes it a valuable building block in organic synthesis and medicinal

chemistry.

Logical Relationship of Reactivity
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4-(2-propenyl)piperidine

Secondary Amine Reactivity Alkene Reactivity

N-Alkylation N-Acylation N-Sulfonylation Hydroboration-Oxidation Epoxidation Olefin Metathesis Addition Reactions (e.g., Halogenation)
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Caption: Reactivity profile of 4-(2-propenyl)piperidine.

Applications in Drug Discovery
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide range

of approved drugs targeting the central nervous system (CNS), as well as in cardiovascular and

antiviral agents.[1][9] The introduction of an allyl group provides a site for further

functionalization to modulate the pharmacokinetic and pharmacodynamic properties of lead

compounds.

Scaffold for Library Synthesis: The allyl group can be readily transformed into other

functional groups (e.g., alcohols, aldehydes, or other alkyl chains), allowing for the rapid

generation of a library of diverse 4-substituted piperidine analogs for structure-activity

relationship (SAR) studies.

Bioorthogonal Chemistry: The terminal alkene can potentially be used in bioorthogonal

reactions, such as tetrazine ligations, for applications in chemical biology and drug delivery.

Development of Novel Therapeutics: Substituted piperidines are key components of drugs

targeting a variety of receptors and enzymes.[9][10] 4-(2-propenyl)piperidine can serve as a

starting material for the synthesis of novel analgesics, antipsychotics, and other CNS-active

agents.
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Safety and Handling
As a piperidine derivative, 4-(2-propenyl)piperidine should be handled with appropriate safety

precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including

safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be a

flammable liquid and an irritant. For detailed safety information, refer to the Safety Data Sheet

(SDS) of a structurally similar compound.

Conclusion
4-(2-propenyl)piperidine is a valuable, yet not extensively characterized, building block for

organic synthesis and medicinal chemistry. Its synthesis is achievable through established

synthetic routes from readily available starting materials. The presence of both a secondary

amine and a reactive alkene provides a platform for diverse chemical modifications, making it

an attractive scaffold for the development of novel therapeutic agents. This guide provides a

foundational understanding of its properties and potential, encouraging further investigation into

its synthesis and applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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